![molecular formula C16H13FIN3O2 B2482298 Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2306264-81-1](/img/structure/B2482298.png)
Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a type of fused heterocyclic compound containing nitrogen atoms . The molecule also has a methyl ester group (carboxylate), a fluorine atom, and an iodine atom attached to an aniline group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the introduction of the fluorine and iodine atoms, and the formation of the methyl ester . Fluoropyridines can be synthesized using N-Fluoropyridinium salts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring, the fluorine and iodine atoms, and the methyl ester group. The presence of these different groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazo[1,2-a]pyridine ring, the fluorine and iodine atoms, and the methyl ester group. The fluorine and iodine atoms are both halogens, which are known for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and iodine atoms could influence its polarity, solubility, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate”:
Pharmaceutical Chemistry
Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate is a valuable scaffold in pharmaceutical chemistry due to its potential as a drug candidate. The imidazo[1,2-a]pyridine core is known for its biological activity, making it a promising structure for developing new therapeutic agents. This compound can be modified to target various biological pathways, potentially leading to treatments for diseases such as cancer, inflammation, and infectious diseases .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various functionalization reactions, including Suzuki-Miyaura coupling and radical reactions . These reactions enable the synthesis of diverse derivatives, which can be further explored for their chemical and biological properties.
Material Science
The imidazo[1,2-a]pyridine framework is also significant in material science. Compounds containing this moiety can exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The presence of fluorine and iodine atoms in the structure can further enhance these properties, leading to improved performance in electronic devices.
Medicinal Chemistry
In medicinal chemistry, the compound’s structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties. Researchers can modify the functional groups to enhance solubility, stability, and bioavailability. This optimization process is crucial for developing effective and safe drugs that can be used in clinical settings .
Chemical Biology
Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate can be used as a probe in chemical biology to study biological processes at the molecular level. By labeling this compound with fluorescent or radioactive tags, researchers can track its interaction with biological targets, providing insights into cellular mechanisms and pathways . This application is particularly useful in drug discovery and development.
Catalysis
The compound can also play a role in catalysis, particularly in transition metal-catalyzed reactions. Its structure can facilitate the formation of catalytic intermediates, enhancing the efficiency and selectivity of various chemical transformations . This application is valuable in both academic research and industrial processes, where efficient catalysis is essential for producing chemicals and materials.
Environmental Chemistry
In environmental chemistry, derivatives of this compound can be explored for their potential to degrade pollutants or act as sensors for detecting environmental contaminants. The unique electronic properties of the imidazo[1,2-a]pyridine core can be harnessed to develop materials that respond to specific environmental stimuli, aiding in pollution monitoring and remediation efforts .
Bioconjugation
Finally, the compound can be used in bioconjugation techniques to link biomolecules, such as proteins or nucleic acids, to synthetic molecules. This application is crucial in developing diagnostic tools and therapeutic agents, where precise control over the conjugation process is required to maintain the biological activity of the biomolecules .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
methyl 7-(2-fluoro-4-iodoanilino)-8-methylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FIN3O2/c1-9-14(20-13-4-3-10(18)7-12(13)17)11(16(22)23-2)8-21-6-5-19-15(9)21/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXQWRQYNKKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=NC=C2)C(=O)OC)NC3=C(C=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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